molecular formula C8H17ClN2O B11731713 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride

1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride

Cat. No.: B11731713
M. Wt: 192.68 g/mol
InChI Key: FVWQJRGBNAAYHA-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride typically involves the reaction of piperidin-2-one with 1-aminopropane under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and purification steps to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride
  • 1-(1-Aminopropan-2-yl)piperidin-2-one

Comparison: 1-(1-Aminopropan-2-yl)piperidin-2-one hydrochloride is unique due to its specific structure and properties. Compared to its dihydrochloride counterpart, it may exhibit different solubility and stability characteristics. The free base form, 1-(1-Aminopropan-2-yl)piperidin-2-one, lacks the hydrochloride salt, which can affect its reactivity and application in various fields .

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)piperidin-2-one;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-7(6-9)10-5-3-2-4-8(10)11;/h7H,2-6,9H2,1H3;1H

InChI Key

FVWQJRGBNAAYHA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1CCCCC1=O.Cl

Origin of Product

United States

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